![molecular formula C9H11N3O3 B14219345 N-[2-(4-Nitroanilino)ethyl]formamide CAS No. 717110-29-7](/img/structure/B14219345.png)
N-[2-(4-Nitroanilino)ethyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Nitroanilino)ethyl]formamide: is a chemical compound with the molecular formula C9H11N3O3. It is characterized by the presence of a nitro group attached to an aniline moiety, which is further connected to an ethyl chain ending in a formamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Nitroanilino)ethyl]formamide typically involves the reaction of 4-nitroaniline with ethyl formate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-(4-Nitroanilino)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N-[2-(4-aminoanilino)ethyl]formamide.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[2-(4-Nitroanilino)ethyl]formamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the development of new materials and chemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of nitroaniline derivatives in biological systems .
Medicine: The compound’s derivatives are explored for their potential pharmacological properties. Research is ongoing to investigate its role in drug development, particularly in targeting specific enzymes or receptors .
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows for the development of products with specific properties .
Wirkmechanismus
The mechanism of action of N-[2-(4-Nitroanilino)ethyl]formamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may result in the modulation of enzyme activity or receptor binding, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
N-[2-(4-Aminoanilino)ethyl]formamide: Similar structure but with an amino group instead of a nitro group.
N-[2-(4-Methoxyanilino)ethyl]formamide: Contains a methoxy group instead of a nitro group.
N-[2-(4-Chloroanilino)ethyl]formamide: Contains a chloro group instead of a nitro group.
Uniqueness: N-[2-(4-Nitroanilino)ethyl]formamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various redox reactions, making this compound versatile for different applications .
Eigenschaften
CAS-Nummer |
717110-29-7 |
|---|---|
Molekularformel |
C9H11N3O3 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
N-[2-(4-nitroanilino)ethyl]formamide |
InChI |
InChI=1S/C9H11N3O3/c13-7-10-5-6-11-8-1-3-9(4-2-8)12(14)15/h1-4,7,11H,5-6H2,(H,10,13) |
InChI-Schlüssel |
ZCKDSTNMVKUMLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NCCNC=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


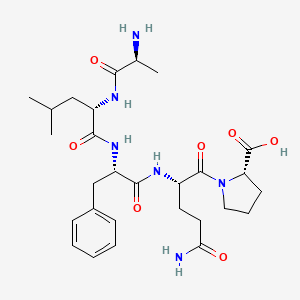
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)

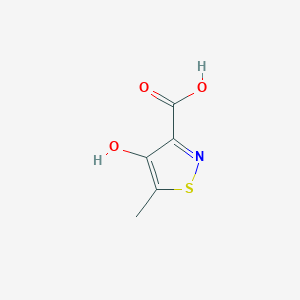

![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)
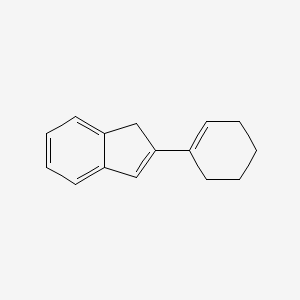
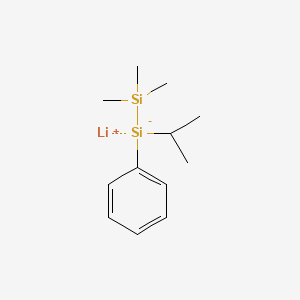
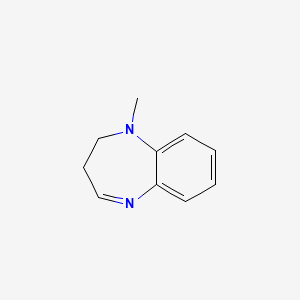
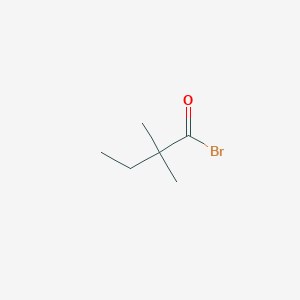
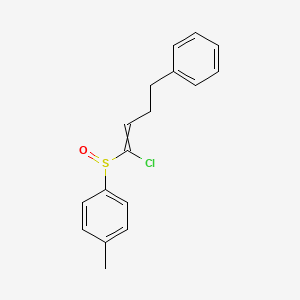
![Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]-](/img/structure/B14219337.png)
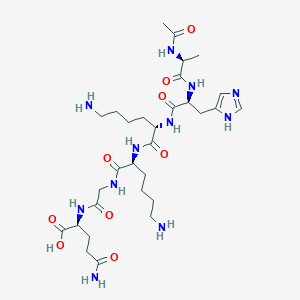
![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)
